molecular formula C22H25N3O5S B2980906 ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1252822-88-0

ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2980906
CAS No.: 1252822-88-0
M. Wt: 443.52
InChI Key: URUCYYJMMWGPKX-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Properties

CAS No.

1252822-88-0

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

ethyl 4-[[2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H25N3O5S/c1-4-30-21(28)15-5-7-16(8-6-15)23-18(26)13-25-17-10-12-31-19(17)20(27)24(22(25)29)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,23,26)

InChI Key

URUCYYJMMWGPKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thieno[3,2-d]pyrimidine moiety is known for its role in inhibiting enzymes associated with cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of related compounds. For example, derivatives of thieno[3,2-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited sub-micromolar cytotoxicity against tumor cell lines such as MDA-MB231 and HCT116 without affecting normal fibroblast cells .

Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Fibroblast Toxicity
Compound 10hMDA-MB2310.25>25
Compound 10iHCT1160.30>25

Mechanisms of Antitumor Activity

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
  • Inhibition of Angiogenesis : Studies using zebrafish models indicate that some derivatives do not promote angiogenesis at specific concentrations .

In Vivo Studies

Research utilizing the mCherry transgenic zebrafish model has been pivotal in assessing the embryotoxicity and angiogenic potential of these compounds. Results indicated that at a concentration of 5 µM, the tested compounds did not exhibit toxic effects on zebrafish embryos .

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